N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide
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Overview
Description
N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide is a complex organic compound with a unique structure that includes a quinoxaline ring, a phenylcarbonyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide typically involves multiple steps, including the formation of the quinoxaline ring and subsequent functionalization. One common method involves the reaction of 4-methylphenylamine with a suitable diketone to form the quinoxaline ring, followed by acylation with phenylcarbonyl chloride and subsequent amidation with acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce tetrahydroquinoxaline derivatives .
Scientific Research Applications
N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylphenyl)-3-oxo-3-phenylpropanamide: This compound shares a similar acetamide moiety but differs in the structure of the quinoxaline ring.
3-[3-(4-Methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanethioamide: This compound has a similar phenyl group but differs in the presence of a pyridazine ring instead of a quinoxaline ring.
Uniqueness
N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its structure allows for diverse applications in scientific research and potential therapeutic uses .
Properties
Molecular Formula |
C24H21N3O3 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C24H21N3O3/c1-16-11-13-18(14-12-16)25-22(28)15-21-23(29)26-19-9-5-6-10-20(19)27(21)24(30)17-7-3-2-4-8-17/h2-14,21H,15H2,1H3,(H,25,28)(H,26,29) |
InChI Key |
VIFOVQRDGLCRJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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